1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Description
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a structurally complex small molecule characterized by a benzo[4,5]cyclohepta[1,2-b]pyridine core fused with a methanesulfonamide group substituted at the N-position by a pyridin-2-ylmethyl moiety. Its molecular formula is C₂₁H₁₆ClN₃O₃S, with a molecular weight of 425.90 g/mol and a CAS registry number of 1001917-35-6 .
Properties
IUPAC Name |
1-(5-chloro-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-10-19-20(24-11-16)7-6-15-5-4-14(9-18(15)21(19)26)13-29(27,28)25-12-17-3-1-2-8-23-17/h1-11,25H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMHHWYXYFSKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)CC2=CC3=C(C=C2)C=CC4=C(C3=O)C=C(C=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H19ClN2O2S
- Molecular Weight : 374.89 g/mol
- CAS Number : 1001917-35-6
The structure features a chloro group, a ketone functional group, and a sulfonamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 374.89 g/mol |
| Density | 1.423 g/cm³ (predicted) |
| Boiling Point | 633.4 °C (predicted) |
| pKa | 0.00 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in the body. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to significant pharmacological effects such as anti-inflammatory and antitumor activities.
Inhibition of Enzymes
Research indicates that compounds with similar structural motifs have shown inhibitory effects on phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. For instance, studies have demonstrated that certain derivatives can inhibit PLA2 activity effectively, suggesting a potential pathway for therapeutic applications in inflammatory diseases .
Antitumor Activity
In vitro studies have shown that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 12 µM
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 µM
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its potential anti-inflammatory effects. Compounds with similar structures have been shown to reduce pro-inflammatory cytokine levels in vitro:
- Cytokines Measured : TNF-alpha, IL-6
- Reduction : Up to 50% at concentrations of 10 µM.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on PLA2 Inhibition :
- Anticancer Activity Assessment :
Comparison with Similar Compounds
1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide
- Molecular Formula : C₂₂H₁₇ClN₂O₃S
- Molecular Weight : 424.91 g/mol
- CAS Number : 1001915-86-1
- Key Differences : Replaces the pyridin-2-ylmethyl group with N-methyl-N-phenyl substitution.
- The absence of a pyridine ring in the side chain reduces hydrogen-bonding capacity, which could impact interactions with kinase active sites .
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
- Molecular Formula: C₆H₃ClF₃NO₂S
- Molecular Weight : 245.61 g/mol
- CAS Number : 174485-72-4
- Key Differences : A simpler pyridine-sulfonyl chloride derivative lacking the fused bicyclic core.
- Implications: The trifluoromethyl group introduces strong electron-withdrawing effects, making this compound a reactive intermediate for synthesizing sulfonamide derivatives.
Functional Analogs
MK-8033 (c-Met/Ron Kinase Inhibitor)
- Structure : 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide.
- Key Differences : Substitutes the 3-chloro group with a 1-methylpyrazol-4-yl moiety.
- Bioactivity : Demonstrates preferential binding to the activated state of c-Met kinase (Kd = 0.6 nM) and inhibits Ron kinase (IC₅₀ = 9 nM). The pyrazole group enhances selectivity for c-Met over other kinases, such as VEGFR2 (IC₅₀ > 10 µM) .
Ponatinib (Bcr-Abl Kinase Inhibitor)
- Structure : A distinct triphosgene-containing kinase inhibitor.
- Implications : Highlights the diversity of kinase inhibitor scaffolds. Unlike ponatinib, which is optimized for Bcr-Abl resistance mutations (e.g., T315I), the main compound’s core may favor interactions with c-Met/Ron kinases .
Data Tables
Table 1. Molecular Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| Main Compound | C₂₁H₁₆ClN₃O₃S | 425.90 | 1001917-35-6 | N-(pyridin-2-ylmethyl) |
| N-methyl-N-phenyl Analog | C₂₂H₁₇ClN₂O₃S | 424.91 | 1001915-86-1 | N-methyl-N-phenyl |
| MK-8033 | C₂₂H₂₀N₄O₃S | 420.48 | - | 3-(1-Methyl-1H-pyrazol-4-yl) |
Table 2. Bioactivity Comparison (Inferred)
| Compound Name | Biological Target | IC₅₀/Kd (nM) | Selectivity Notes |
|---|---|---|---|
| MK-8033 | c-Met/Ron kinases | 0.6 (c-Met Kd) | Prefers activated c-Met state |
| Ponatinib | Bcr-Abl kinase | 0.37 (Bcr-Abl) | Targets T315I mutation |
| Main Compound | Unknown kinases | N/A | Structural similarity to MK-8033 |
Preparation Methods
Synthesis of the Benzocyclohepta[1,2-b]pyridine Core
- Starting Materials: Typically, substituted pyridine derivatives and appropriate benzocycloheptanone precursors are employed.
- Method: Cyclization reactions under acidic or basic catalysis to form the fused bicyclic system.
- Key Notes: Introduction of the chlorine atom at position 3 is usually achieved via selective chlorination using reagents like N-chlorosuccinimide or sulfuryl chloride under controlled conditions.
- Purification: Chromatographic techniques and recrystallization ensure removal of side products.
Introduction of the Methanesulfonamide Group
- Sulfonamide Formation: The 7-position of the bicyclic core is functionalized by nucleophilic substitution or sulfonylation reactions.
- Reagents: Methanesulfonyl chloride is commonly used to introduce the methanesulfonyl group.
- Conditions: Reaction is carried out in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane at low temperatures to prevent decomposition.
- Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the formation of the sulfonamide.
Coupling with Pyridin-2-ylmethylamine
- Amide Bond Formation: The sulfonamide nitrogen is substituted with the pyridin-2-ylmethyl moiety via nucleophilic substitution or reductive amination.
- Procedure: Reaction of the sulfonamide intermediate with pyridin-2-ylmethylamine under mild conditions.
- Catalysts: Sometimes coupling agents like EDCI or DCC are employed to facilitate amide bond formation.
- Purification: Final product purified by column chromatography and characterized by NMR, mass spectrometry, and elemental analysis.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Core cyclization | Acid/base catalysis, chlorination agent | 0–50 °C | Chlorobenzene, DCM | 60–75 | Chlorination step requires control |
| Sulfonamide formation | Methanesulfonyl chloride, base | 0–5 °C | DCM | 70–85 | Low temperature prevents side reactions |
| Coupling with pyridin-2-ylmethylamine | Pyridin-2-ylmethylamine, coupling agents | Room temperature | DMF, DCM | 65–80 | Coupling efficiency depends on purity |
Analytical and Characterization Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress at each step.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity of intermediates and final compound.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- Elemental Analysis: Ensures correct composition.
- X-ray Crystallography: Occasionally employed to confirm the three-dimensional structure of the bicyclic core.
Research Findings and Comparative Methods
- Research indicates that the use of chlorobenzene as a solvent in cyclization steps improves yield and selectivity due to its high boiling point and inertness.
- The sulfonamide formation step benefits from low-temperature conditions to avoid overreaction or decomposition.
- Coupling efficiency with pyridin-2-ylmethylamine is enhanced when using carbodiimide coupling agents, which activate the sulfonamide for nucleophilic attack.
- Similar heterocyclic sulfonamide compounds have been synthesized using analogous methods, confirming the reliability of this approach for complex fused ring systems.
Summary Table of Preparation Steps
| Preparation Stage | Description | Key Reagents | Critical Parameters | Outcome |
|---|---|---|---|---|
| Formation of bicyclic core | Cyclization and chlorination | Pyridine derivatives, NCS | Acid/base catalysis, 0–50 °C | 3-chloro-5-oxo bicyclic core |
| Sulfonamide introduction | Sulfonylation at 7-position | Methanesulfonyl chloride, base | 0–5 °C, aprotic solvent | Methanesulfonamide intermediate |
| Coupling with pyridin-2-ylmethyl | N-substitution or amide bond formation | Pyridin-2-ylmethylamine, EDCI | Room temperature, DMF/DCM | Final target compound |
Q & A
What is the synthetic route for this compound, and what are the critical intermediates?
Basic Research Focus
The synthesis involves a multi-step process starting with the benzo[4,5]cyclohepta[1,2-b]pyridine core. Key steps include:
- Condensation reactions to form the tricyclic scaffold.
- Chlorination at the 3-position using POCl₃ or similar reagents.
- Methanesulfonamide coupling via nucleophilic substitution with N-(pyridin-2-ylmethyl)amine.
Critical intermediates include the 5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridine precursor and the chlorinated intermediate. Analytical techniques like HPLC-MS and ¹H/¹³C NMR are used to track intermediate purity .
How is structural identity confirmed, and what analytical methods are prioritized?
Basic Research Focus
Structural confirmation relies on:
- X-ray crystallography for absolute configuration determination.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₂₂H₁₇ClN₂O₃S; exact mass 424.06484) .
- 2D NMR (COSY, HSQC) to resolve aromatic proton environments and sulfonamide connectivity.
What are the primary biological targets, and how is selectivity assessed?
Basic Research Focus
The compound (MK-8033) is a dual c-Met/Ron kinase inhibitor with preferential affinity for activated c-Met. Selectivity is evaluated using:
-
Kinase panel assays (e.g., 200+ kinases tested).
-
IC₅₀ comparisons : Reported IC₅₀ values:
Kinase IC₅₀ (nM) c-Met 1.2 Ron 3.8 Selectivity over other kinases (e.g., EGFR, VEGFR2) exceeds 100-fold .
How does dual c-Met/Ron inhibition influence efficacy in cancer models?
Advanced Research Focus
Dual inhibition disrupts downstream signaling (e.g., MAPK/ERK, PI3K/AKT), reducing tumor proliferation and metastasis. Methodologies include:
- Phospho-specific Western blotting to quantify pathway suppression.
- In vivo xenograft models (e.g., gastric carcinoma) showing reduced tumor volume (40–60% inhibition vs. controls) .
- RNAi knockdown studies to isolate c-Met vs. Ron contributions .
What contradictions exist between in vitro and in vivo potency data?
Advanced Research Focus
Discrepancies arise from:
- Cellular context : Higher c-Met expression in certain cell lines (e.g., NCI-H441) amplifies in vitro efficacy.
- Metabolic stability : In vivo hepatic clearance reduces bioavailability, necessitating PK optimization (e.g., prodrug formulations) .
- Off-target effects : Use isogenic cell lines (c-Met/Ron knockout) to isolate target-specific activity .
What pharmacokinetic parameters and toxicity profiles are reported?
Advanced Research Focus
Key in vivo PK data (rat models):
How is glycomic profiling used to study its role in gastric carcinoma?
Advanced Research Focus
Glycomic analysis (e.g., lectin microarrays) identifies RON-dependent glycosylation changes (e.g., sialylation levels). Methods include:
- Flow cytometry with lectins (SNA, MAL-I) to track glycan modulation.
- Co-culture assays with stromal cells to mimic tumor microenvironment interactions .
What structural modifications enhance potency or reduce toxicity?
Advanced Research Focus
SAR studies reveal:
- Pyridin-2-ylmethyl group : Critical for c-Met binding (hydrogen bonding with hinge region).
- Chloro substituent : Optimizes hydrophobic interactions (Ki improved 5-fold vs. non-chlorinated analogs).
- Methanesulfonamide : Replacing with carboxamide reduces hepatic toxicity but lowers solubility .
How are resistance mechanisms studied, and what compensatory pathways emerge?
Advanced Research Focus
Resistance models (prolonged exposure in vitro) show:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
